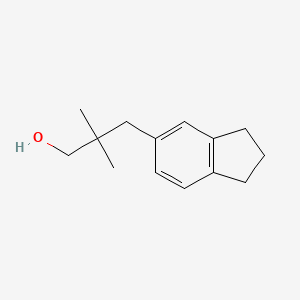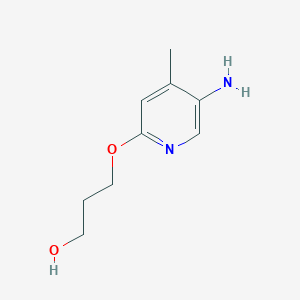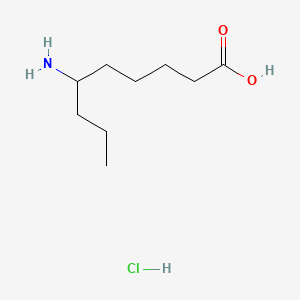![molecular formula C5H7NO2 B13613332 n-[(Furan-3-yl)methyl]hydroxylamine](/img/structure/B13613332.png)
n-[(Furan-3-yl)methyl]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-[(Furan-3-yl)methyl]hydroxylamine: is an organic compound featuring a furan ring attached to a hydroxylamine group via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-[(Furan-3-yl)methyl]hydroxylamine typically involves the reaction of furan derivatives with hydroxylamine. One common method is the reductive amination of furfural with hydroxylamine, which can be carried out under mild conditions. The reaction is often facilitated by the use of catalysts and specific solvents to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: n-[(Furan-3-yl)methyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted furan compounds .
Scientific Research Applications
Chemistry: n-[(Furan-3-yl)methyl]hydroxylamine is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Industry: The compound is utilized in the synthesis of specialty chemicals and intermediates, contributing to the production of pharmaceuticals, agrochemicals, and other industrial products .
Mechanism of Action
The mechanism of action of n-[(Furan-3-yl)methyl]hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The furan ring may also participate in π-π interactions with aromatic residues in biological molecules, further influencing its activity .
Comparison with Similar Compounds
n-Methylhydroxylamine: Similar in structure but with a methyl group instead of a furan ring.
Hydroxylamine: The parent compound without any substituents.
Furfurylamine: Contains a furan ring but lacks the hydroxylamine group.
Uniqueness: n-[(Furan-3-yl)methyl]hydroxylamine is unique due to the presence of both a furan ring and a hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C5H7NO2 |
|---|---|
Molecular Weight |
113.11 g/mol |
IUPAC Name |
N-(furan-3-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C5H7NO2/c7-6-3-5-1-2-8-4-5/h1-2,4,6-7H,3H2 |
InChI Key |
RONDPOWZPCVZTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1CNO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


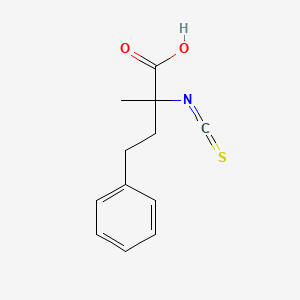
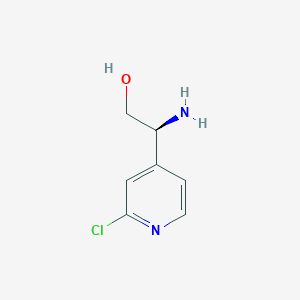
![2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid](/img/structure/B13613264.png)
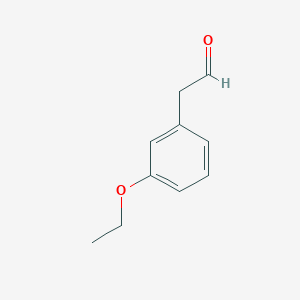
![1-[(1,4-Dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13613278.png)
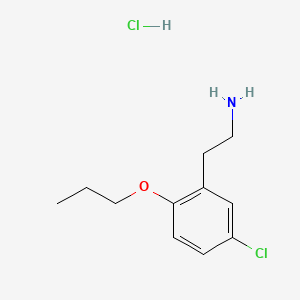

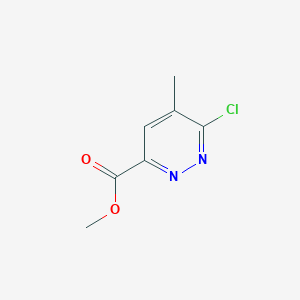
![2,2-Dimethyl-3-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamido]propanoic acid](/img/structure/B13613301.png)
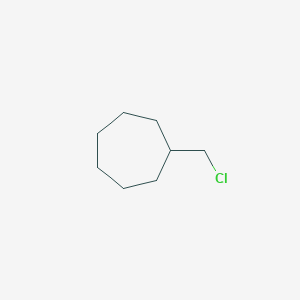
![2-[2-(2,4-Dimethylbenzenesulfonyl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B13613308.png)
